(S)-N,N-diethylpyrrolidin-3-amine (S)-N,N-diethylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20137747
InChI: InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

(S)-N,N-diethylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC20137747

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-N,N-diethylpyrrolidin-3-amine -

Specification

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name (3S)-N,N-diethylpyrrolidin-3-amine
Standard InChI InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1
Standard InChI Key XHOADYKJSBCVBJ-QMMMGPOBSA-N
Isomeric SMILES CCN(CC)[C@H]1CCNC1
Canonical SMILES CCN(CC)C1CCNC1

Introduction

(S)-N,N-Diethylpyrrolidin-3-amine is a chiral small molecule with the molecular formula C8H17N2. It features a pyrrolidine ring substituted with two ethyl groups at the nitrogen atom, contributing to its unique stereochemistry and potential biological activity. The compound's structure consists of a five-membered ring containing nitrogen, which plays a crucial role in its interactions with biological targets. Its molecular weight is approximately 143.24 g/mol, making it relatively lightweight compared to larger organic compounds.

Synthesis Methods

The synthesis of (S)-N,N-diethylpyrrolidin-3-amine typically involves the alkylation of pyrrolidine derivatives. One common synthetic route includes controlling the stereochemistry to ensure that the product is the (S)-enantiomer, which may involve using chiral catalysts or resolving agents.

Biological Activity and Applications

The biological activity of (S)-N,N-diethylpyrrolidin-3-amine is attributed to its ability to interact with various molecular targets, including receptors and enzymes. It has been studied for its potential effects on neurotransmission and metabolic pathways. The chiral nature of this compound means that its (S) configuration may confer distinct pharmacological properties compared to its (R) counterpart or other similar compounds.

Comparison with Similar Compounds

Several compounds share structural similarities with (S)-N,N-diethylpyrrolidin-3-amine. The following table highlights their unique aspects:

Compound NameStructure FeaturesUnique Aspects
(R)-N,N-Diethylpyrrolidin-3-amineSimilar backbone but different stereochemistryPotentially different biological activity due to chirality
N,N-Dimethylpyrrolidin-3-amineLacks ethyl substituentsSimpler structure; may exhibit different pharmacological properties
N-Ethyl-N-methylpyrrolidin-3-amineContains one ethyl and one methyl groupDifferent steric hindrance; potential variations in receptor binding
N,N-DiisopropylethylamineContains two isopropyl groupsHigher steric hindrance; used as a non-nucleophilic base

Research Findings and Potential Applications

Research into the interaction of (S)-N,N-diethylpyrrolidin-3-amine with biological targets has shown that it can effectively bind to specific receptors involved in neurotransmission. These interactions often involve hydrogen bonding and hydrophobic interactions, influencing various physiological processes. Ongoing studies aim to elucidate its full pharmacological profile and therapeutic potential.

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